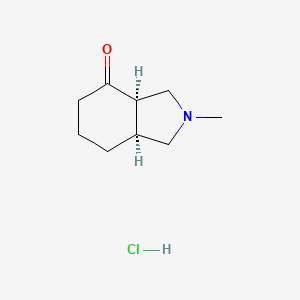
Rel-((1R,2R)-2-bromocyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((1R,2R)-2-bromocyclopropyl)methanol is a chiral compound with a cyclopropane ring substituted with a bromine atom and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-bromocyclopropyl)methanol typically involves the bromination of cyclopropylmethanol. One common method is the reaction of cyclopropylmethanol with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,2R)-2-bromocyclopropyl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form cyclopropylmethanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include cyclopropylmethanol derivatives with various functional groups.
Oxidation Reactions: Products include cyclopropylcarboxylic acid and cyclopropylaldehyde.
Reduction Reactions: Products include cyclopropylmethanol and its derivatives.
Scientific Research Applications
Rel-((1R,2R)-2-bromocyclopropyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-((1R,2R)-2-bromocyclopropyl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropane ring’s strain energy also plays a role in its reactivity and stability.
Comparison with Similar Compounds
Rel-((1R,2R)-2-bromocyclopropyl)methanol can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromocyclopropylmethanol: Similar structure but may have different stereochemistry, affecting its chemical properties and applications.
Cyclopropylcarbinol: Another related compound with different functional groups and reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C4H7BrO |
|---|---|
Molecular Weight |
151.00 g/mol |
IUPAC Name |
[(1R,2R)-2-bromocyclopropyl]methanol |
InChI |
InChI=1S/C4H7BrO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
SOUNJUAOSVUXMT-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1Br)CO |
Canonical SMILES |
C1C(C1Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)
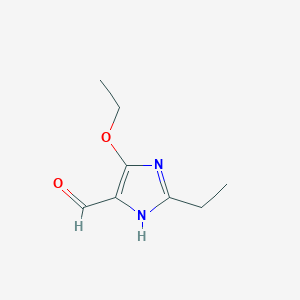
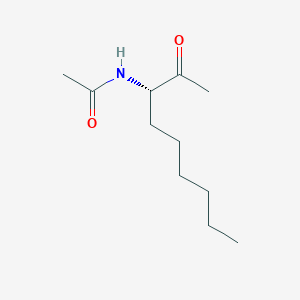
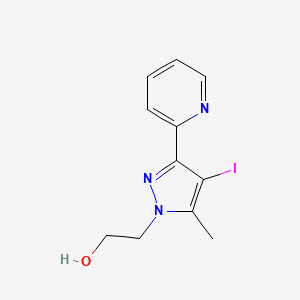
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
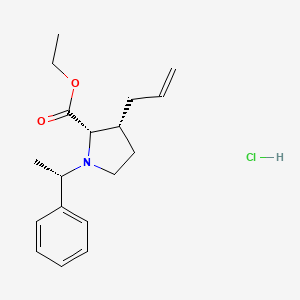
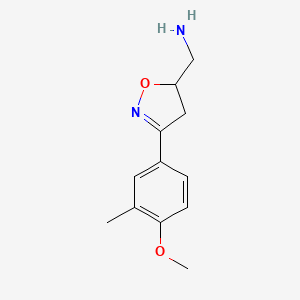
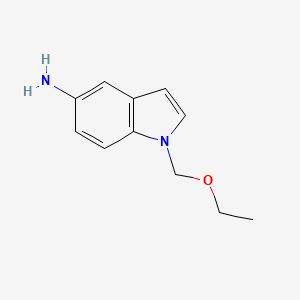
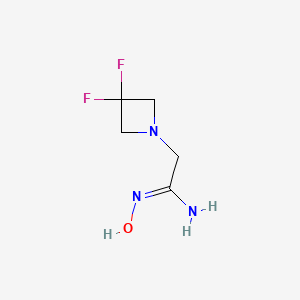
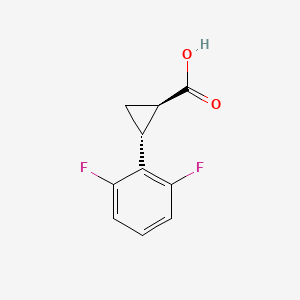
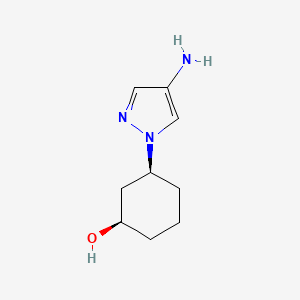
![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)
